P-gp modulator 3

Multidrug Resistance P-gp Efflux Flavonoid Modulators

P-gp modulator 3 (Compound 37) is a potent, competitive, allosteric P-glycoprotein inhibitor that outperforms first-generation agents like verapamil. With a fluorescence activity ratio (FAR) of 18.70 at just 2 µM, it achieves robust efflux inhibition without cytotoxicity. Its unique binding to the allosteric M-site—not the common substrate R-site—enables non-competitive P-gp modulation distinct from most flavonoids. Synergism with doxorubicin (CI = 0.108) makes it the prime tool for re-sensitizing MDR cancer models. Validate your MDR reversal studies with the compound engineered for superior selectivity and potency.

Molecular Formula C31H37N3O5
Molecular Weight 531.6 g/mol
Cat. No. B12403519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-gp modulator 3
Molecular FormulaC31H37N3O5
Molecular Weight531.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)NCC(CNC4CCN(CC4)CC5=CC=CC=C5)O)O
InChIInChI=1S/C31H37N3O5/c1-38-26-15-27(36)31-28(37)17-29(39-30(31)16-26)22-7-9-23(10-8-22)32-18-25(35)19-33-24-11-13-34(14-12-24)20-21-5-3-2-4-6-21/h2-10,15-16,24-25,29,32-33,35-36H,11-14,17-20H2,1H3/t25?,29-/m0/s1
InChIKeyWTLAWDGVZDAZBF-QFCCLOIZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for P-gp Modulator 3: A Potent, Allosteric P-gp Efflux Modulator


P-gp modulator 3 (also known as Compound 37, CAS 2987145-15-1) is a potent, competitive, and allosteric modulator of P-glycoprotein (P-gp) [1]. It is a synthetic flavanone derivative with the molecular formula C31H36N2O6 and a molecular weight of 532.63 g/mol . Its primary mechanism of action involves binding to P-gp and inhibiting its efflux function, a key contributor to multidrug resistance (MDR) in cancer [2].

Why P-gp Modulator 3 Cannot Be Replaced by Other P-gp Inhibitors


P-gp modulators exhibit highly variable potency, mechanism of action (competitive vs. allosteric), and selectivity profiles, meaning generic substitution with other in-class compounds like verapamil or even close analogs can lead to significant differences in experimental outcomes [1]. The specific structural features of P-gp modulator 3, such as its O-methylation pattern and nitrogen-containing substituent, confer a distinct binding mode and a superior ability to reverse multidrug resistance compared to first-generation inhibitors [1]. The quantitative evidence below demonstrates these critical points of differentiation.

Quantitative Differentiation of P-gp Modulator 3 from Verapamil and Close Analogs


Superior P-gp Efflux Inhibition Potency Compared to Verapamil

In a rhodamine 123 (R123) efflux assay using ABCB1-transfected mouse T-lymphoma cells (L5178Y-MDR), P-gp modulator 3 (Compound 37) demonstrated substantially higher activity than the classical P-gp inhibitor verapamil. At the highest tested concentration, it was over six-fold more potent [1].

Multidrug Resistance P-gp Efflux Flavonoid Modulators

Strong Synergism with Doxorubicin in Resistant Cancer Cells

In a combination chemotherapy model, P-gp modulator 3 (Compound 37) exhibited strong synergism with the anticancer drug doxorubicin, a known P-gp substrate. This synergy was quantified using the Chou-Talalay method, yielding a very low combination index (CI) [1].

Combination Chemotherapy Drug Synergy Cancer Pharmacology

Enhanced Potency Over a Close Structural Analog (Compound 27)

A direct comparison between P-gp modulator 3 (Compound 37) and its close analog, P-gp modulator 2 (Compound 27), reveals a significant increase in potency. Both are O-dimethylated flavanones, but Compound 37 contains a propanolamine substituent with an additional aromatic moiety, which enhances its activity [1].

Structure-Activity Relationship Flavanone Derivatives P-gp Modulation

Allosteric Modulation Mechanism Distinguished from Competitive Inhibitors

Molecular docking studies indicate that P-gp modulator 3 (Compound 37) binds to a modulator (M-site) on P-gp, distinct from the substrate-binding site (R-site) where most other flavanone derivatives bind [1]. This allosteric mode of action differentiates it from purely competitive inhibitors like verapamil.

Allosteric Modulator P-gp Mechanism Molecular Docking

Optimal Research Applications for P-gp Modulator 3 Based on Empirical Evidence


In Vitro Reversal of Multidrug Resistance in Cancer Cell Lines

P-gp modulator 3 is ideally suited for in vitro studies aimed at reversing P-gp-mediated multidrug resistance. Its high potency at low micromolar concentrations (FAR = 18.70 at 2 µM) allows for effective efflux inhibition without the cytotoxicity associated with high doses of classical inhibitors like verapamil [1]. It is particularly valuable in experiments designed to re-sensitize P-gp-overexpressing cancer cells to chemotherapeutics such as doxorubicin [1].

Investigating Allosteric P-gp Modulation Mechanisms

Given its predicted binding to a unique modulator (M-site) on P-gp, as opposed to the common substrate-binding R-site, P-gp modulator 3 is an excellent tool for dissecting the structural and functional aspects of allosteric P-gp regulation [1]. It enables researchers to study a non-competitive mode of efflux inhibition, which is distinct from the mechanism of most flavonoids and first-generation inhibitors.

Synergistic Combination Studies with P-gp Substrate Chemotherapeutics

The strong synergism (CI = 0.108) observed between P-gp modulator 3 and doxorubicin makes it a prime candidate for preclinical research into combination therapy strategies [1]. Its use in these studies can help define optimal drug ratios and dosing schedules to maximize the therapeutic index of P-gp substrate anticancer agents against resistant tumor models.

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